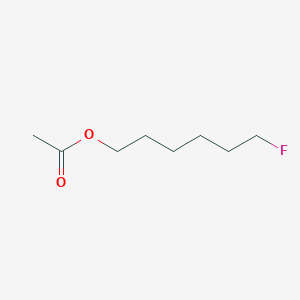
6-fluorohexyl Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluorohexyl acetate is an organic compound belonging to the class of esters Esters are widely known for their pleasant aromas and are commonly found in nature as well as in various industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluorohexyl acetate typically involves the esterification of 6-fluorohexanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters ensures high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-fluorohexyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 6-fluorohexanol and acetic acid.
Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to 6-fluorohexanol.
Substitution: The fluorine atom in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: 6-fluorohexanol and acetic acid.
Reduction: 6-fluorohexanol.
Substitution: Various substituted hexyl acetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-fluorohexyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of fluorinated drug development.
Medicine: Investigated for its potential use in pharmaceuticals due to the unique properties imparted by the fluorine atom.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 6-fluorohexyl acetate involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological molecules. Fluorine’s high electronegativity and small size allow it to form strong bonds and enhance the stability of the compound. This can lead to increased bioavailability and efficacy in pharmaceutical applications.
Comparación Con Compuestos Similares
Similar Compounds
Hexyl acetate: Lacks the fluorine atom, resulting in different chemical and physical properties.
6-chlorohexyl acetate: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
6-bromohexyl acetate: Similar to 6-chlorohexyl acetate but with a bromine atom.
Uniqueness
6-fluorohexyl acetate is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased stability, reactivity, and potential biological activity. These characteristics make it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
593-06-6 |
|---|---|
Fórmula molecular |
C8H15FO2 |
Peso molecular |
162.20 g/mol |
Nombre IUPAC |
6-fluorohexyl acetate |
InChI |
InChI=1S/C8H15FO2/c1-8(10)11-7-5-3-2-4-6-9/h2-7H2,1H3 |
Clave InChI |
MQDAXDQZOUQKMC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


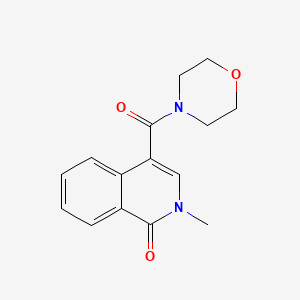
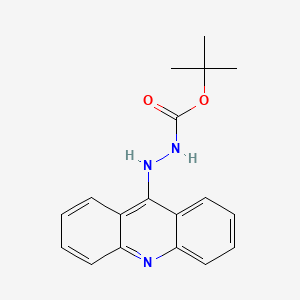
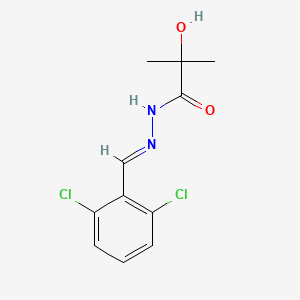
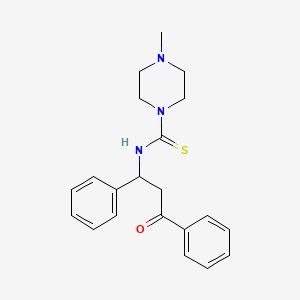
stannane](/img/structure/B14141311.png)
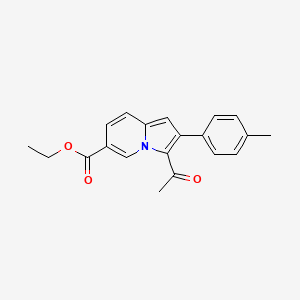
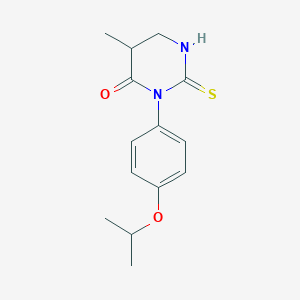
![2-[(4-butoxyphenyl)methyl]butanedioic Acid](/img/structure/B14141318.png)
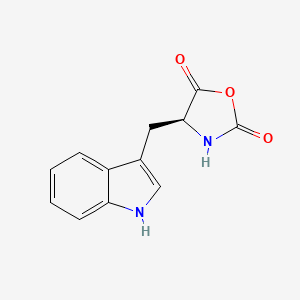

![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide](/img/structure/B14141332.png)

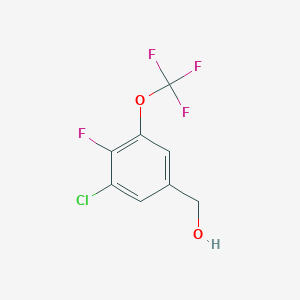
![5-{[(E)-(4-chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14141360.png)
